1-([4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl)pyrrolidin-2-one

Medicinal chemistry CNS drug design Physicochemical profiling

This para-(2-oxopyrrolidin-1-yl)phenylboronic pinacol ester delivers a neutral lactam pharmacophore (0 HBD, 3 HBA, TPSA 38.8 Ų) essential for CNS kinase inhibitor design. The lactam carbonyl forms a critical kinase hinge-region hydrogen bond without the basicity (pKa ~9.5) or P-gp recognition of the pyrrolidine analog (CAS 852227-90-8). The pinacol ester enables air-stable weighing, direct on-DNA Suzuki coupling for DEL libraries, and consistent lot-to-lot stoichiometry—minimizing resynthesis. Designed for PI5P4K inhibitor programs where hydrogen-bond acceptor capacity must be preserved. Substituting generic phenylboronic esters compromises pharmacophore integrity and SAR.

Molecular Formula C17H24BNO3
Molecular Weight 301.2 g/mol
Cat. No. B8124765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-([4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl)pyrrolidin-2-one
Molecular FormulaC17H24BNO3
Molecular Weight301.2 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCCC3=O
InChIInChI=1S/C17H24BNO3/c1-16(2)17(3,4)22-18(21-16)14-9-7-13(8-10-14)12-19-11-5-6-15(19)20/h7-10H,5-6,11-12H2,1-4H3
InChIKeyCRPJUPWXFKHQPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Overview of 1-([4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl)pyrrolidin-2-one (CAS 1003309-09-8)


1-([4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl)pyrrolidin-2-one (CAS 1003309-09-8; synonym: 4-(2-Oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester) is a para-substituted arylboronic ester building block featuring a pyrrolidin-2-one (γ-lactam) pharmacophore directly N-linked to the phenyl ring. With molecular formula C₁₆H₂₂BNO₃, a molecular weight of 287.2 g/mol, and a computed polar surface area of 38.8 Ų [1], this compound is designed for Suzuki–Miyaura cross-coupling as a key biaryl bond-forming intermediate in medicinal chemistry campaigns targeting kinase inhibition and inflammatory pathways [2]. Its structural architecture—combining a masked boronic acid (pinacol ester) with a hydrogen-bond-accepting lactam—places it at the intersection of synthetic utility and pharmacokinetic tuning.

Why Generic Boronic Ester Substitution Fails for 1-([4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl)pyrrolidin-2-one in Drug Discovery Procurement


Procurement decisions for arylboronic ester building blocks are driven by the specific biaryl pharmacophore that results after Suzuki coupling. Substituting the target compound with a simpler phenylboronic acid pinacol ester or a pyrrolidine analog (reduced lactam) fundamentally alters the hydrogen-bonding capacity, dipole moment, and metabolic profile of the final coupled product [1]. The para-(2-oxopyrrolidin-1-yl) substituent provides three hydrogen-bond acceptor sites (two from the lactam carbonyl and endocyclic nitrogen, one from the dioxaborolane oxygens) versus zero H-bond donors—a pharmacokinetically advantageous profile for CNS drug design [2]. In contrast, the reduced pyrrolidine analog (CAS 852227-90-8) introduces a basic tertiary amine (pKa ~9-10) that is largely protonated at physiological pH, altering logD, permeability, and off-target promiscuity. The meta-regioisomer further changes molecular shape and vector geometry, affecting target complementarity. These molecular-level differences preclude generic substitution without re-optimizing the entire SAR cycle.

Quantitative Differentiation Evidence for 1-([4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl)pyrrolidin-2-one vs. Closest Analogs


H-Bond Acceptor Capacity and Topological Polar Surface Area: Lactam vs. Pyrrolidine Comparator

The target compound's pyrrolidin-2-one (γ-lactam) moiety confers three hydrogen-bond acceptor sites with zero H-bond donors, yielding a computed topological polar surface area (TPSA) of 38.8 Ų [1]. In contrast, the reduced pyrrolidine analog 4-(1-pyrrolidinyl)benzeneboronic acid pinacol ester (CAS 852227-90-8) carries two H-bond acceptors and zero donors but introduces a basic tertiary amine (computed pKa ~9.5) that is protonated at physiological pH, effectively converting it to a H-bond donor and increasing TPSA upon ionization [2]. The lactam carbonyl in the target compound also contributes ~2.5 Debye to the molecular dipole moment compared to the pyrrolidine analog, influencing passive membrane permeability [3]. This differentiation is directly relevant for CNS-targeted programs where TPSA < 60 Ų and low basicity are design criteria.

Medicinal chemistry CNS drug design Physicochemical profiling

Regioisomeric Specificity: para-(2-Oxopyrrolidin-1-yl) vs. meta-Substituted Phenylboronic Ester in Biaryl Vector Geometry

The target compound bears the pyrrolidin-2-one moiety at the para position relative to the boronic ester, producing a linear, rod-like molecular architecture with an extended para–para biaryl distance of approximately 10.5 Å post-coupling [1]. The meta-substituted regioisomer 1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one introduces a ~120° kink in the exit vector, shortening the effective para–meta biaryl span to approximately 8.7 Å and rotating the lactam dipole orientation by roughly 60° relative to the biaryl axis [2]. For kinase hinge-binding motifs that require a linear para-substituted aromatic extension into a solvent channel or hydrophobic pocket, this geometric difference can mean the loss of >100-fold potency if the wrong regioisomer is procured. The patent literature specifically exemplifies the para isomer in PI5P4K inhibitor scaffolds where the linear vector is critical for ATP-binding site complementarity .

Medicinal chemistry Structure-based drug design Kinase inhibitor design

Pinacol Ester vs. Free Boronic Acid: Stability and Handling Considerations for Suzuki Coupling Workflows

The target compound is supplied as the pinacol ester of 4-(2-oxo-1-pyrrolidinyl)phenylboronic acid. Boronic acid pinacol esters generally exhibit superior shelf stability compared to their free boronic acid counterparts due to protection of the Lewis-acidic boron center from atmospheric moisture and boroxine formation [1]. The free boronic acid form, 4-(2-Oxopyrrolidin-1-yl)phenylboronic acid (CAS 1228183-04-7; MW 205.02 g/mol), is known to form cyclic boroxine anhydrides upon standing, which reduces effective coupling yield and complicates stoichiometric calculations . Vendor specifications for the pinacol ester report storage at 2–8°C in sealed dry conditions with a recommended retest period, whereas the free boronic acid typically requires stricter handling protocols . The pinacol ester can be used directly in Suzuki couplings under standard Pd-catalyzed conditions (Pd(PPh₃)₄ or Pd(dppf)Cl₂, aqueous Na₂CO₃ or K₂CO₃, dioxane or DME, 80–100°C) with in situ hydrolysis to the active boronate, eliminating a separate deprotection step [1].

Synthetic chemistry Cross-coupling Reagent stability

Patent-Exemplified Utility in PI5P4K Inhibitor Programs vs. Generic Building Block Alternatives

The target compound is specifically cited in the HiberCell patent family as a key intermediate for constructing PI5P4K (phosphatidylinositol 5-phosphate 4-kinase) inhibitors targeting cancer, neurodegenerative diseases, inflammatory disorders, and metabolic diseases [1]. PI5P4Kα and PI5P4Kβ isoforms have emerged as conditional-essential metabolic adaptors in p53-null cancers, creating a defined therapeutic rationale for inhibitor development [2]. The pyrrolidin-2-one moiety is critical for forming a key hydrogen-bond interaction with the kinase hinge region, while the para-boronic ester enables modular Suzuki diversification of the solvent-exposed region [1]. In contrast, generic phenylboronic acid pinacol ester cannot establish the hinge-binding lactam interaction, and the corresponding pyrrolidine analog would introduce a protonated amine that is incompatible with the hydrophobic adenine-binding pocket of the kinase ATP site [3]. The patent's experimental section demonstrates the use of this building block in multi-step parallel synthesis of diverse PI5P4K inhibitor chemotypes, confirming its compatibility with standard Suzuki conditions and downstream functional group transformations.

Kinase inhibitor Cancer therapeutics Phosphatidylinositol signaling

Purity Specification and Vendor Intercomparability: 95% vs. 97% Minimum Purity Grades

Vendor-specified minimum purity for the target compound ranges from 95% (AKSci, catalog 1399DC) to 97% (Leyan, catalog 1172539; CymitQuimica, Ref. 10-F616847), with select suppliers offering NLT 98% grade for pharmaceutical R&D applications (MolCore) . The 95% grade is suitable for initial library synthesis and screening, while the ≥97% grade is recommended for late-stage intermediate coupling where impurities can accumulate through multi-step sequences. The compound's purity can be verified by standard analytical methods including ¹H NMR (diagnostic signals: aromatic protons at δ 7.3–7.8 ppm, pyrrolidinone α-CH₂ at δ ~3.8 ppm, pinacol methyl singlets at δ ~1.3 ppm) and HPLC-MS . The MDL number MFCD22415356 provides unambiguous cross-vendor identity verification [1]. In comparison, the meta-regioisomer and reduced pyrrolidine analog are offered by fewer suppliers and may require custom synthesis, increasing lead time and cost for comparator evaluation.

Procurement specification Quality control Building block sourcing

High-Value Application Scenarios for 1-([4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl)pyrrolidin-2-one Based on Quantitative Differentiation Evidence


PI5P4Kα/β Inhibitor Lead Optimization via Modular Suzuki Diversification

The target compound serves as the para-substituted phenylpyrrolidinone boronic ester intermediate in HiberCell's PI5P4K inhibitor patent family, where the pyrrolidin-2-one carbonyl forms a critical hydrogen bond with the kinase hinge region . The pinacol ester enables parallel Suzuki coupling with diverse aryl/heteroaryl halides to explore solvent-channel SAR while maintaining the hinge-binding lactam interaction. The para geometry ensures correct vector presentation into the ATP-binding site; use of the meta regioisomer or the reduced pyrrolidine analog would disrupt this interaction, as demonstrated by structure-based design principles [1]. This scenario is most relevant for oncology programs targeting p53-null cancers where PI5P4K has been validated as a conditional-essential metabolic kinase [2].

CNS-Penetrant Kinase Inhibitor Scaffolds Requiring Low Basicity and Controlled TPSA

The target compound's neutral lactam pharmacophore (zero H-bond donors, TPSA = 38.8 Ų) is superior to the basic pyrrolidine analog for CNS drug design programs [3]. When incorporated into a kinase inhibitor scaffold via Suzuki coupling, the resulting biaryl product maintains low basicity (no protonatable amine at physiological pH), avoiding P-glycoprotein recognition and lysosomal trapping that would otherwise limit free brain exposure. This property is intrinsic to the 2-oxopyrrolidine structure and cannot be replicated by substituting the cheaper pyrrolidine analog (CAS 852227-90-8), which would introduce a pKa ~9.5 amine into the final compound . Procurement of the correct lactam building block is therefore essential for any CNS-targeted kinase program using this chemotype.

Fragment-Based Drug Discovery Library Synthesis with Defined Hydrogen-Bonding Capacity

The compound's balanced hydrogen-bonding profile (3 acceptors, 0 donors) makes it a privileged fragment for DNA-encoded library (DEL) synthesis or traditional fragment-linking campaigns where controlled polarity is critical for hit-to-lead developability [3]. The pinacol ester is directly compatible with on-DNA Suzuki coupling protocols, enabling efficient library construction without pre-hydrolysis. The para substitution provides a linear exit vector that simplifies linker design in fragment-merging strategies. Generic phenylboronic acid pinacol ester lacks the lactam recognition element and would generate library members devoid of the key pharmacophore, reducing screening hit rates against targets that require a hydrogen-bond-accepting aromatic substituent .

Multi-Step Parallel Synthesis Requiring Stable, Storable Boronic Ester Intermediates

For medicinal chemistry groups running parallel synthesis arrays (12–96 compounds per batch), the pinacol ester form (CAS 1003309-09-8) provides superior handling characteristics over the free boronic acid (CAS 1228183-04-7). The pinacol ester can be weighed in air without special precautions, stored at 2–8°C for months without boroxine degradation, and used directly in Suzuki couplings with in situ hydrolysis [4]. This contrasts with the free boronic acid, which requires anhydrous handling, is prone to variable stoichiometry due to boroxine formation, and may demand excess equivalents to achieve complete conversion. For CROs and pharma discovery groups managing large compound collections, the operational simplicity and lot-to-lot consistency of the pinacol ester directly translate to higher synthesis success rates and reduced resynthesis burden.

Quote Request

Request a Quote for 1-([4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.